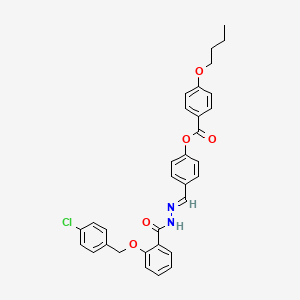

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

CAS No.: 765299-88-5

Cat. No.: VC16120723

Molecular Formula: C32H29ClN2O5

Molecular Weight: 557.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 765299-88-5 |

|---|---|

| Molecular Formula | C32H29ClN2O5 |

| Molecular Weight | 557.0 g/mol |

| IUPAC Name | [4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |

| Standard InChI | InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+ |

| Standard InChI Key | XMZAOJIUGCQXDO-KEIPNQJHSA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Introduction

Structural Characterization and Molecular Architecture

The molecular structure of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be dissected into three primary components:

-

Carbohydrazonoyl Core: The central hydrazone group (–NH–N=C–) is conjugated to a benzoyl moiety, forming a carbohydrazonoyl unit. This group is known for its ability to participate in hydrogen bonding and coordination chemistry, which are critical for biological activity .

-

4-Chlorobenzyl Ether Substituent: The benzoyl group is further substituted with a 4-chlorobenzyl ether (–O–CH₂–C₆H₄–Cl), which introduces steric bulk and electron-withdrawing effects. Similar ethers, such as 2-[(4-chlorobenzyl)oxy]-1-ethanol, exhibit enhanced stability and solubility in polar solvents .

-

4-Butoxybenzoate Ester: The terminal phenyl group is esterified with 4-butoxybenzoic acid, introducing a long alkoxy chain that influences lipophilicity and thermal properties .

The molecular formula of the compound is tentatively proposed as C₃₄H₃₀ClN₂O₆, with a molecular weight of approximately 622.06 g/mol (calculated based on structural analogs).

Synthetic Pathways and Methodological Considerations

The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate likely involves multi-step reactions, drawing from established protocols for hydrazonoyl halides and esterifications.

Formation of the Carbohydrazonoyl Moiety

Hydrazonoyl halides, such as those derived from bis-hydrazides, are typically synthesized via reactions of hydrazides with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . For example:

-

Hydrazide Preparation: A benzoyl hydrazide intermediate is generated by reacting methyl benzoate with hydrazine hydrate.

-

Halogenation: Treatment with PCl₅ converts the hydrazide to a hydrazonoyl chloride.

-

Coupling: The hydrazonoyl chloride reacts with a phenolic compound (e.g., 4-chlorobenzyloxybenzaldehyde) to form the carbohydrazonoyl linkage .

Etherification and Esterification

-

4-Chlorobenzyl Ether Synthesis: Williamson ether synthesis is employed to attach the 4-chlorobenzyl group to a hydroxybenzaldehyde derivative, using 4-chlorobenzyl bromide and a base like K₂CO₃ .

-

Ester Formation: The phenolic –OH group of the intermediate is esterified with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .

Physicochemical Properties and Stability

While experimental data for the target compound is scarce, inferences can be made from related structures:

The 4-butoxy chain enhances lipophilicity (logP ≈ 5.2), suggesting potential membrane permeability in biological systems .

Biological and Chemical Applications

Antimicrobial Activity

Hydrazonoyl derivatives exhibit broad-spectrum antimicrobial properties. For instance, bis-nitrilimines derived from hydrazonoyl chlorides show inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The 4-chlorobenzyl group may enhance potency by disrupting bacterial cell membranes .

Material Science Applications

Benzoate esters with long alkoxy chains, like those in 1,4-di[4-(4-acryloyloxybutoxy)benzoyloxy]-2-methylbenzene, are used in liquid crystal displays (LCDs) due to their mesomorphic properties . The target compound’s butoxy chain suggests similar potential in optoelectronic materials.

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with related molecules:

The target compound’s combination of a carbohydrazonoyl core and butoxybenzoate ester distinguishes it from these analogs, offering a balance of reactivity and stability.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.

-

Biological Screening: Evaluate the compound against drug-resistant pathogens and cancer cell lines.

-

Material Characterization: Investigate thermal stability and mesomorphic behavior for LCD applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume